methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate
Description
Methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS: 1428139-07-4) is a heterocyclic compound featuring a cyclohexenone core substituted with a cyano group, a 5-methylthienyl moiety, and a methyl glycinate ester. Its molecular formula is C₁₆H₁₆N₂O₃S (calculated molecular weight: 316.38 g/mol), with a purity of ≥95% .
Properties
IUPAC Name |
methyl 2-[[2-cyano-5-(5-methylthiophen-2-yl)-3-oxocyclohexen-1-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-3-4-14(21-9)10-5-12(17-8-15(19)20-2)11(7-16)13(18)6-10/h3-4,10,17H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWQSBGRPJHKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC(=C(C(=O)C2)C#N)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS: 1428139-07-4) is a compound with significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and molecular interactions that may contribute to its efficacy.
- Molecular Formula : C15H16N2O3S
- Molar Mass : 304.36 g/mol
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. The compound has shown promising results against several pathogenic bacteria and fungi.
Key Findings:
- Inhibition of Bacterial Growth :
- Fungal Activity :
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using various cell lines, including normal human fibroblasts and cancer cell lines.
Results:
- The compound demonstrated selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells. For instance, IC50 values for pancreatic cancer cell lines were significantly lower compared to normal fibroblast cells .
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 (pancreatic) | 0.051 |
| Panc-1 (pancreatic) | 0.066 |
| WI38 (normal fibroblast) | 0.36 |
This selective cytotoxicity suggests that the compound may be developed as a targeted therapeutic agent with reduced side effects.
Molecular Interactions
Molecular docking studies have provided insights into the binding mechanisms of this compound with key biological targets.
Binding Analysis:
The compound forms multiple interactions within the active sites of important enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Key interactions include:
- Hydrogen bonds with residues SER1084, ASP437, and GLY459.
- Pi-Pi stacking interactions that stabilize the compound within the active site .
These interactions suggest a strong affinity for the target enzymes, which may explain its potent antibacterial activity.
Scientific Research Applications
Biological Activities
Antitumor Activity
Research indicates that compounds similar to methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate exhibit promising antitumor properties. The structural features of this compound may enhance its interaction with biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives with similar functionalities can inhibit tumor growth in vitro and in vivo, suggesting potential for development as anticancer agents .
Antimicrobial Properties
Preliminary investigations into the antimicrobial effects of this compound reveal activity against various bacterial strains. The presence of the thienyl group is believed to contribute to its efficacy by disrupting bacterial cell membranes or inhibiting vital enzymatic pathways .
Applications in Medicinal Chemistry
Drug Development
The unique structure of this compound positions it as a candidate for drug development, particularly in creating novel therapeutic agents targeting cancer and infectious diseases. Its ability to modulate biological pathways makes it a valuable scaffold for synthesizing new drugs with improved efficacy and reduced side effects .
Agrochemical Applications
Pesticide Development
The compound's bioactive properties suggest potential use in agrochemicals, specifically as a pesticide or herbicide. Its effectiveness against microbial pathogens could be harnessed to develop environmentally friendly agricultural solutions that minimize crop loss due to disease .
Material Science Applications
Polymer Chemistry
this compound can also be explored in polymer chemistry for creating novel materials with enhanced properties. Its reactive functional groups allow it to participate in polymerization processes, potentially leading to materials with unique mechanical and thermal characteristics suitable for various industrial applications .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Thienyl, Furyl, and Pyridinyl Derivatives
The compound’s key structural analogs differ in the heteroaromatic substituent (thienyl, furyl, or pyridinyl) and ester groups (methyl or ethyl). Below is a comparative analysis:
Key Observations :
- Electronic Effects : The 5-methylthienyl group (sulfur-containing) is more electron-rich than the 5-methylfuryl (oxygen-containing) or pyridinyl (nitrogen-containing) analogs. This difference influences reactivity in cyclization or photochromic applications .
- Ester Group Impact: Ethyl esters (e.g., Ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate) exhibit increased lipophilicity compared to methyl esters, affecting solubility and bioavailability .
- Synthetic Yields : Pyridinyl analogs demonstrate high yields (89–94%) in glycinate ester formation, though data for thienyl/furyl derivatives is unavailable .
Physicochemical Properties
Table 2: Physicochemical Data
Notes:
- The thienyl derivative’s sulfur atom may enhance conjugation and stability compared to furyl analogs, aligning with photochromic diarylethenes’ reliance on thiophene rings .
- Discontinued status of several analogs (e.g., CymitQuimica products) suggests challenges in synthesis, stability, or niche applications .
Preparation Methods
Synthetic Strategy Overview
The synthesis of methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate typically involves:
- Construction of the cyclohexenone ring bearing the 5-methyl-2-thienyl substituent.
- Introduction of the cyano (nitrile) group at the 2-position of the cyclohexenone ring.
- Attachment of the glycine methyl ester moiety through amide or ester linkage.
This approach leverages the reactivity of α,β-unsaturated ketones and nitrile chemistry, often utilizing Knoevenagel condensation, Michael addition, or cycloaddition reactions as key steps.
Preparation of the Cyclohexenone Core with 5-Methyl-2-thienyl Substituent
The 5-methyl-2-thienyl substituent is introduced via coupling reactions or direct substitution on a cyclohexenone precursor. According to related synthetic methodologies for thiophene-substituted cyclohexenones:
- Starting materials : 5-methyl-2-thiophenecarboxaldehyde or derivatives.
- Method : Aldol or Knoevenagel condensation with cyclohexanone derivatives under basic or acidic catalysis.
- Conditions : Mild heating (50–80°C), use of bases such as piperidine or ammonium acetate as catalysts.
This step yields the 5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl intermediate, which serves as the scaffold for further functionalization.
Introduction of the Cyano Group (Nitrile Functionalization)
The cyano group at the 2-position is introduced via nucleophilic substitution or cyanide addition reactions:
Method 1: Knoevenagel Condensation with Cyanoacetate Derivatives
Cyanoacetic acid or its esters react with the cyclohexenone intermediate to form the cyano-substituted product through condensation.
Method 2: Direct Cyanation
Using reagents like cyanogen bromide or metal cyanides (e.g., CuCN) to substitute halogenated precursors at the 2-position.
Conditions : Controlled temperature (0–25°C), aprotic solvents such as DMF or DMSO, and inert atmosphere to avoid side reactions.
This step is crucial for introducing the nitrile group, which is essential for the compound's chemical properties and biological activity.
Attachment of the Glycine Methyl Ester Moiety
The final step involves coupling the cyano-substituted cyclohexenone with glycine methyl ester to form the methyl N-substituted glycinate:
Method : Amidation or esterification reactions.
-
Activation of the carboxyl group (if present) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).
Reaction with methyl glycinate hydrochloride or free methyl glycinate under basic conditions.
Solvents : Dichloromethane, DMF, or methanol.
Temperature : Ambient to mild heating (20–50°C).
This step yields the target compound this compound.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Knoevenagel condensation | 5-methyl-2-thiophenecarboxaldehyde + cyclohexanone, base catalyst, heat | 5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl intermediate |
| 2 | Cyanation | Cyanide source (e.g., CuCN), aprotic solvent, inert atmosphere | 2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl intermediate |
| 3 | Amidation/Esterification | Glycine methyl ester, coupling agent (DCC/EDC), solvent, mild heat | This compound |
Research Findings and Optimization Notes
Yield optimization : The Knoevenagel condensation step is sensitive to catalyst choice and solvent polarity; piperidine in ethanol often provides high yields (~80–90%).
Cyanation specificity : Direct cyanation requires careful control to avoid overreaction or side products; use of metal cyanides under mild conditions is preferred.
Coupling efficiency : Amidation with glycine methyl ester benefits from using coupling agents and inert atmosphere to prevent hydrolysis, achieving yields above 70%.
Purification : Chromatographic techniques (silica gel column chromatography) and recrystallization from suitable solvents (ethanol or ethyl acetate) are used to purify intermediates and final product.
Characterization : Confirmation of structure and purity is done via NMR, IR spectroscopy (notably nitrile stretch near 2250 cm⁻¹), and mass spectrometry.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Starting materials | Cyclohexanone, 5-methyl-2-thiophenecarboxaldehyde, glycine methyl ester |
| Catalysts | Piperidine, ammonium acetate, DCC/EDC |
| Solvents | Ethanol, DMF, dichloromethane |
| Temperature | 0–80°C depending on step |
| Reaction time | 2–24 hours |
| Yield range | 70–90% per step |
| Purification | Chromatography, recrystallization |
| Characterization methods | NMR, IR, MS, elemental analysis |
Additional Notes
The compound's nitrile group plays a critical role in its reactivity and potential biological activity, necessitating careful handling during synthesis.
The 5-methyl-2-thienyl substituent introduces heterocyclic sulfur-containing functionality, which may influence the compound's electronic properties and requires mild reaction conditions to preserve.
Literature on related compounds (e.g., thiophene-substituted cyclohexenones and nitrile-containing glycinate esters) supports the outlined synthetic approach, though direct reports on this exact compound are limited.
Q & A
Q. What are the optimal synthetic routes for methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate, considering yield and purity?
- Methodological Answer : The synthesis of glycinate derivatives often involves condensation reactions between glycinate esters and electrophilic intermediates. For example, methyl glycinate hydrochloride reacts with cyano-containing electrophiles under reflux conditions in solvents like acetic acid or triethylamine, yielding products with >85% purity after recrystallization . Key parameters include:
- Catalyst : Triethylamine for deprotonation and activation .
- Reaction Time : 4–11 hours under reflux to ensure completion .
- Purification : Recrystallization from pet-ether or ethanol improves purity .
Table 1 summarizes analogous reactions:
| Electrophile | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Cyano-pyridinyl | Acetic acid | 11 | 89 | |
| Chloroacetyl chloride | Triethylamine | 4 | 74 |
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify proton environments (e.g., cyclohexenone protons at δ 2.10–2.20 ppm, thienyl protons at δ 7.50 ppm) and carbon backbones .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₆H₁₅NO₂: 253.296 ).
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For glycinate derivatives, anisotropic displacement parameters ensure accuracy .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solubility, pH).
- Solubility Optimization : Use dimethyl sulfoxide (DMSO) stock solutions (<0.1% v/v) to avoid solvent interference .
- Control for Redox Activity : Thienyl and cyano groups may react with assay reagents (e.g., MTT). Include redox-inert controls like alamarBlue .
- Dose-Response Validation : Test multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives from aggregation .
Q. How to design experiments to study the compound’s metabolic stability and pharmacokinetics?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) at 37°C, monitoring cytochrome P450 (CYP) inhibition via LC-MS. For glycinate esters, esterase activity in plasma must be quantified .
- Pharmacokinetic Profiling :
- Absorption : Caco-2 cell monolayer assays predict intestinal permeability.
- Half-Life : Intravenous/oral dosing in rodents with serial blood sampling (0–24 h).
- Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to detect oxidation (e.g., thienyl → sulfoxide) or hydrolysis products .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., G protein-coupled receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to GPCRs (e.g., homology models based on β₂-adrenergic receptor templates). Focus on hydrophobic pockets accommodating the thienyl and cyclohexenone groups .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include root-mean-square deviation (RMSD) <2 Å and hydrogen bond occupancy .
- Mutational Analysis : Validate predictions by cloning receptors with alanine substitutions at predicted interaction sites (e.g., Tyr³⁰⁹ in transmembrane helix 7) .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between cancer cell lines?
- Methodological Answer :
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in HCT-116 vs. HeLa).
- Mechanistic Studies : Perform RNA-seq to identify pathways (e.g., apoptosis vs. ferroptosis) differentially regulated in sensitive/resistant lines.
- Redox Potential Measurement : Use cyclic voltammetry to assess if the compound’s thienyl group acts as a pro-oxidant in specific cell contexts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
